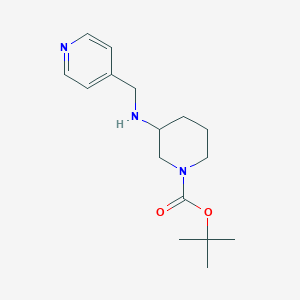

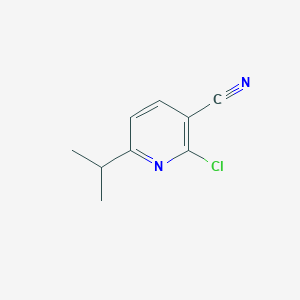

![molecular formula C19H23ClN4O2S B1418804 N-(哌啶-4-基)-1-甲苯磺酰基-1H-苯并[d]咪唑-2-胺盐酸盐 CAS No. 1185309-92-5](/img/structure/B1418804.png)

N-(哌啶-4-基)-1-甲苯磺酰基-1H-苯并[d]咪唑-2-胺盐酸盐

描述

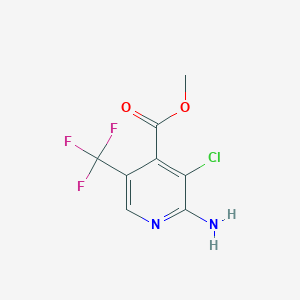

“N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of imidazole derivatives involves regiocontrolled synthesis, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The piperidine ring is a key synthetic fragment for designing drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve hydrogenation, cyclization, cycloaddition, annulation, and amination . The bonds constructed during the formation of the imidazole are of particular importance .科学研究应用

有机合成中的化学催化剂

最近的研究重点介绍了催化剂的重要性,包括与“N-(哌啶-4-基)-1-甲苯磺酰基-1H-苯并[d]咪唑-2-胺盐酸盐”在结构上相似的化合物,在促进 C-N 键形成交叉偶联反应中发挥作用。这些反应在有机合成中至关重要,涉及芳香族、杂环族和脂肪族胺与芳基卤代物和硼酸使用铜介导的体系作为偶联伙伴。这一过程对于开发可循环利用的催化剂系统至关重要,该系统环保且具有成本效益,可用于商业开发。考虑到添加剂、溶剂和温度,这些催化剂的优化已在有机合成领域显示出有希望的进展,强调了“N-(哌啶-4-基)-1-甲苯磺酰基-1H-苯并[d]咪唑-2-胺盐酸盐”等化合物在这个领域的潜力 (Kantam 等,2013 年)。

多巴胺 D2 受体配体

化合物“N-(哌啶-4-基)-1-甲苯磺酰基-1H-苯并[d]咪唑-2-胺盐酸盐”与靶向多巴胺 D2 受体 (D2R) 的配体具有结构特征,而 D2R 与精神疾病(如精神分裂症、帕金森病、抑郁症和焦虑症)的治疗有关。该领域的研究重点是开发具有高 D2R 亲和力的配体,结合芳香部分、环胺和亲脂片段等元素。这些配体已显示出调节多巴胺途径的潜力,为这些疾病的治疗策略提供了见解。基于此框架开发新型 D2R 配体可以带来副作用更少的改进治疗方法 (Jůza 等,2022 年)。

二肽基肽酶 IV 抑制剂

二肽基肽酶 IV (DPP IV) 抑制剂包括“N-(哌啶-4-基)-1-甲苯磺酰基-1H-苯并[d]咪唑-2-胺盐酸盐”的结构类似物,在 2 型糖尿病 (T2DM) 的治疗中发挥着重要作用。这些抑制剂通过阻止肠促胰岛素激素的降解来起作用,从而促进胰岛素分泌。DPP IV 抑制剂的持续研究和开发强调了它们在 T2DM 管理中的治疗潜力。该领域的创新旨在发现提供有效葡萄糖调节且无不良反应的分子,突出了与“N-(哌啶-4-基)-1-甲苯磺酰基-1H-苯并[d]咪唑-2-胺盐酸盐”相关的化合物的 (Mendieta 等,2011 年)。

未来方向

Piperidine and imidazole derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines and imidazoles is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing these moieties .

属性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-piperidin-4-ylbenzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S.ClH/c1-14-6-8-16(9-7-14)26(24,25)23-18-5-3-2-4-17(18)22-19(23)21-15-10-12-20-13-11-15;/h2-9,15,20H,10-13H2,1H3,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPSCXLNJWTHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC4CCNCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671415 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-N-(piperidin-4-yl)-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride | |

CAS RN |

1185309-92-5 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-N-(piperidin-4-yl)-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

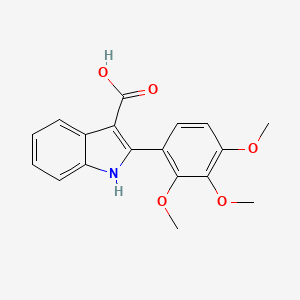

![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)

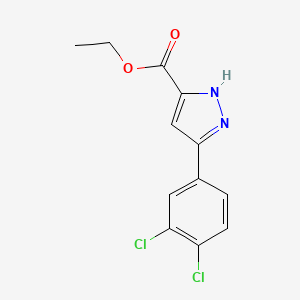

![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)

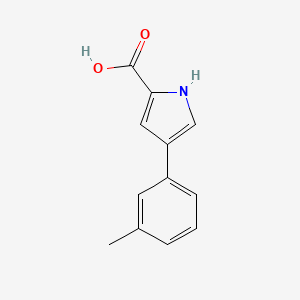

![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)

![Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate](/img/structure/B1418741.png)

![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)